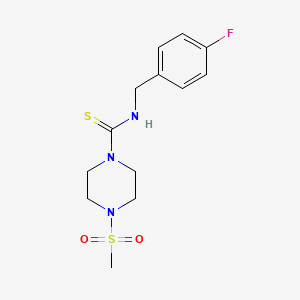
N-(4-fluorobenzyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorobenzyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide, also known as NSC 743380, is a compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of piperazine derivatives and has been shown to exhibit promising activity against various diseases.
Mecanismo De Acción
The mechanism of action of N-(4-fluorobenzyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide 743380 is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways involved in disease progression. For example, in cancer cells, N-(4-fluorobenzyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide 743380 has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In addition, N-(4-fluorobenzyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide 743380 has been shown to inhibit the activity of certain signaling pathways involved in cancer cell growth and survival.
Biochemical and Physiological Effects
N-(4-fluorobenzyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide 743380 has been shown to have various biochemical and physiological effects in animal models. For example, in a study conducted on rats, N-(4-fluorobenzyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide 743380 was shown to reduce inflammation and oxidative stress in the brain. In addition, N-(4-fluorobenzyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide 743380 was shown to improve cognitive function in rats with Alzheimer's disease. These effects are believed to be due to the compound's ability to inhibit certain enzymes and signaling pathways involved in disease progression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-fluorobenzyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide 743380 has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit promising activity against various diseases. However, there are also some limitations to using N-(4-fluorobenzyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide 743380 in lab experiments. For example, the compound has low solubility in water, which can make it difficult to administer to animals. In addition, the compound has not been extensively studied in humans, so its safety and efficacy in humans are not fully understood.
Direcciones Futuras
There are several future directions for research on N-(4-fluorobenzyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide 743380. One direction is to further investigate its potential use in treating various diseases such as cancer, inflammation, and neurological disorders. Another direction is to study the compound's safety and efficacy in humans. In addition, further studies are needed to fully understand the compound's mechanism of action and to optimize its synthesis and formulation for therapeutic use.
Métodos De Síntesis
The synthesis of N-(4-fluorobenzyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide 743380 involves the reaction of 4-fluorobenzylamine with methylsulfonyl chloride followed by the addition of piperazinecarbothioamide. The reaction is carried out in the presence of a base and a solvent such as dichloromethane. The yield of the reaction is reported to be around 60%.
Aplicaciones Científicas De Investigación
N-(4-fluorobenzyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide 743380 has been studied for its potential use in treating various diseases such as cancer, inflammation, and neurological disorders. In cancer research, N-(4-fluorobenzyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide 743380 has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been studied for its anti-inflammatory properties and has been shown to reduce inflammation in animal models. In addition, N-(4-fluorobenzyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide 743380 has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-methylsulfonylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN3O2S2/c1-21(18,19)17-8-6-16(7-9-17)13(20)15-10-11-2-4-12(14)5-3-11/h2-5H,6-10H2,1H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHMBBRQFGNLOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=S)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorobenzyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-methoxybenzamide](/img/structure/B5702328.png)


![5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile](/img/structure/B5702350.png)

![N-[2-(4-chlorophenyl)ethyl]-N'-(2-phenylethyl)thiourea](/img/structure/B5702368.png)
![methyl 4-[(4-bromobenzoyl)amino]benzoate](/img/structure/B5702370.png)

![3-({4-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5702381.png)
![phenyl[4-(1-pyrrolidinyl)phenyl]methanone](/img/structure/B5702386.png)
![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5702396.png)
![2-[(1,3-benzodioxol-5-yloxy)methyl]-3-(4-chlorophenyl)quinazolin-4(3H)-one](/img/structure/B5702405.png)
![ethyl 1-[4-methyl-6-(methylthio)-2-quinolinyl]-4-piperidinecarboxylate](/img/structure/B5702412.png)
![3-methyl-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5702418.png)